molecular formula C13H16O2 B14409514 1-(4-Methoxyphenyl)hex-1-en-3-one CAS No. 82297-65-2

1-(4-Methoxyphenyl)hex-1-en-3-one

Cat. No.: B14409514
CAS No.: 82297-65-2
M. Wt: 204.26 g/mol
InChI Key: CQYZXONYJFSVDK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hex-1-en-3-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of anisaldehyde with methyl ethyl ketone in the presence of hydrochloric acid at room temperature . Another method includes treating α-methyl-α-(4-hydroxy)benzylidene acetone with methyl iodide in an alkaline solution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry environments at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)hex-1-en-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)hex-1-en-3-one can be compared with other similar compounds, such as:

Properties

CAS No.

82297-65-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)hex-1-en-3-one

InChI

InChI=1S/C13H16O2/c1-3-4-12(14)8-5-11-6-9-13(15-2)10-7-11/h5-10H,3-4H2,1-2H3

InChI Key

CQYZXONYJFSVDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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